molecular formula C20H16ClN3O3S3 B2969424 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941987-91-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2969424
CAS No.: 941987-91-3
M. Wt: 478
InChI Key: UVRXHGUZISHWMQ-UHFFFAOYSA-N
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Description

The compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide features a bifunctional heterocyclic core comprising a benzo[d]thiazole fused to a thiazole ring, linked via a butanamide chain to a 4-chlorophenylsulfonyl group. Its synthesis likely involves coupling a sulfonyl chloride derivative with a thiazol-2-amine precursor, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXHGUZISHWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of various thiazole derivatives with sulfonamides. The compound's structure can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis. The molecular formula is C23H22N4O4S3C_{23}H_{22}N_4O_4S_3, indicating a complex arrangement that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives linked via an ether bond have shown notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentration (MIC) values indicating their effectiveness .

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its role as a cyclooxygenase-2 (COX-2) inhibitor. Studies have demonstrated that related benzothiazole derivatives possess analgesic and anti-inflammatory effects, suggesting that this compound could serve as a promising lead in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The mechanism includes competitive inhibition of COX enzymes, which are crucial for prostaglandin synthesis in inflammatory responses .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation The compound exhibited significant COX-2 inhibitory activity, suggesting potential as an NSAID candidate .
Antimicrobial Testing Showed effective antibacterial activity against S. aureus and E. faecalis, with low MIC values .
Analgesic Activity Related derivatives displayed high analgesic effects in animal models .

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

The 4-chlorophenylsulfonyl group in the target compound is a critical pharmacophore. Similar compounds with alternative sulfonyl substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent (X) Yield (%) Key Spectral Data (IR/NMR) Source
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide 3-F 47 $ ^1H $ NMR (DMSO-d6): δ 8.32 (s, 1H, NH)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide 3-Cl 72 HRMS: m/z 538.0812 (calc. 538.0808)
Target Compound 4-Cl N/A N/A
  • Synthetic Efficiency : Yields for 3-substituted derivatives (47–72%) suggest that steric hindrance at the 4-position (as in the target) may require optimized coupling conditions .

Heterocyclic Core Modifications

Replacing the benzo[d]thiazole-thiazole core with other heterocycles alters molecular planarity and hydrogen-bonding capacity:

Compound Name Core Structure Melting Point (°C) Activity (If Reported) Source
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (6) Thiazole-sulfonamide 178–180 Antimicrobial
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide Thiadiazole N/A N/A
Target Compound Benzo[d]thiazole-thiazole N/A N/A
  • Planarity and Bioactivity : The benzo[d]thiazole-thiazole system in the target compound may offer enhanced π-π stacking interactions compared to simpler thiazole or thiadiazole cores, as seen in antimicrobial derivatives .

Butanamide Chain Derivatives

Modifications to the butanamide linker influence conformational flexibility:

Compound Name Linker Structure Yield (%) Notes Source
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Methylsulfonamide N/A Increased hydrophobicity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) Cyclopropane-carboxamide 16 Lower yield due to steric bulk
Target Compound Butanamide N/A Balanced flexibility
  • Flexibility vs.

Spectral and Analytical Comparisons

Key spectral data highlight structural integrity and tautomeric behavior:

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm$ ^{-1} $) in triazole-thione tautomers (e.g., ’s compounds 7–9) contrasts with the target compound, where the amide C=O would dominate .
  • NMR Data : Benzo[d]thiazole derivatives (e.g., ’s compound 93) show aromatic proton shifts at δ 7.8–8.3 ppm, consistent with the target’s expected signals .

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